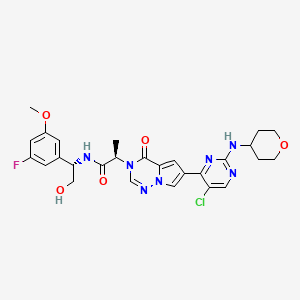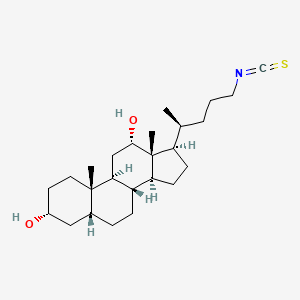
Antileishmanial agent-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-10 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. Leishmaniasis is a significant health problem in many developing countries, and current treatments often have severe side effects and limited efficacy. This compound represents a promising advancement in the search for safer and more effective treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-10 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, with yields ranging from 69% to 84% .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Antileishmanial agent-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with increased polarity and potential changes in biological activity.
Reduction: Reduced forms with altered electronic properties and potential changes in reactivity.
Substitution: Substituted derivatives with modified functional groups and potential changes in biological activity.
科学的研究の応用
Antileishmanial agent-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Evaluated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic diseases.
Industry: Explored for its potential use in developing new pharmaceuticals and agrochemicals.
作用機序
Antileishmanial agent-10 exerts its effects by targeting specific molecular pathways in the Leishmania parasite. The compound inhibits key enzymes involved in the parasite’s metabolism, leading to the disruption of essential cellular processes. One of the primary targets is N-myristoyltransferase, an enzyme critical for the parasite’s survival . By inhibiting this enzyme, this compound interferes with the synthesis of vital proteins, ultimately leading to the parasite’s death.
類似化合物との比較
Similar Compounds
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity against various Leishmania species.
Amphotericin B: A polyene antifungal used as a second-line treatment for leishmaniasis.
Pentamidine: An aromatic diamidine used for treating leishmaniasis and other protozoal infections.
Uniqueness
Antileishmanial agent-10 stands out due to its specific mechanism of action targeting N-myristoyltransferase, which is distinct from the mechanisms of other antileishmanial agents. This unique mode of action provides an advantage in overcoming resistance issues associated with other treatments. Additionally, the compound’s synthetic versatility allows for the development of various derivatives with potentially enhanced efficacy and reduced toxicity.
特性
分子式 |
C25H41NO2S |
|---|---|
分子量 |
419.7 g/mol |
IUPAC名 |
(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-5-isothiocyanatopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C25H41NO2S/c1-16(5-4-12-26-15-29)20-8-9-21-19-7-6-17-13-18(27)10-11-24(17,2)22(19)14-23(28)25(20,21)3/h16-23,27-28H,4-14H2,1-3H3/t16-,17+,18+,19-,20+,21-,22-,23-,24-,25+/m0/s1 |
InChIキー |
FVSRJGKKUCBWEV-HGXPKLPBSA-N |
異性体SMILES |
C[C@@H](CCCN=C=S)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
正規SMILES |
CC(CCCN=C=S)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
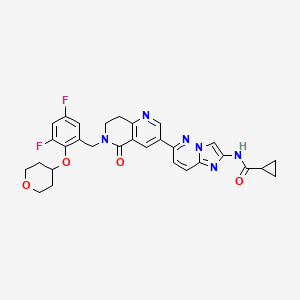
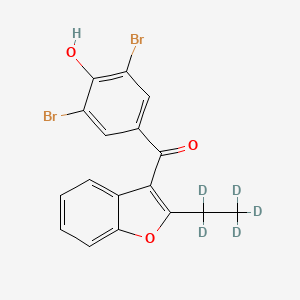
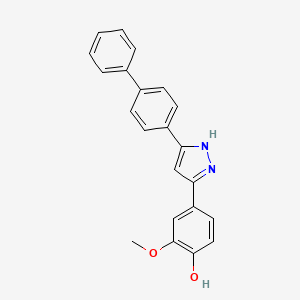







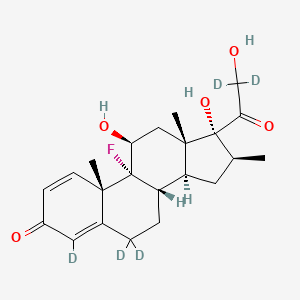
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
